2,4-Bis(3-fluorophenyl)pyridine
Description
Table 1: Comparative Analysis of Pyridine Substitution Patterns
| Substitution Pattern | Steric Effects | Electronic Effects | Common Applications |
|---|---|---|---|
| 2,4-Disubstitution | Low steric clash due to meta positioning | Enhanced conjugation with nitrogen lone pair | Medicinal chemistry, materials science |
| 3,5-Disubstitution | Moderate steric hindrance | Reduced conjugation efficiency | Catalysis, polymer additives |
| Monosubstitution | Minimal steric effects | Localized electronic modulation | Intermediate synthesis |
The 2,4-disubstitution pattern also facilitates regioselective reactions. For instance, the electron-withdrawing nature of fluorine at the 3-position of the phenyl groups directs electrophilic attack to specific sites on the pyridine ring, enabling predictable derivatization. This predictability is critical for designing targeted molecules in drug discovery, where minor structural changes can significantly impact bioactivity.
Role of Fluorine in Aromatic Electronic Modulation
Fluorine’s electronegativity and small atomic radius make it uniquely suited to modulate the electronic properties of aromatic systems. In this compound, the fluorine atoms withdraw electron density via inductive effects, reducing the electron-richness of the pyridine ring. This electron-deficient character enhances the compound’s ability to participate in charge-transfer interactions and stabilizes intermediates in catalytic cycles.
Key Electronic Effects of Fluorine:
- Inductive Withdrawal : Fluorine’s -I effect decreases electron density on the pyridine ring, increasing electrophilicity at the nitrogen atom.
- Resonance Effects : While fluorine is typically considered ortho/para-directing, its resonance donation in aryl groups is minimal, preserving the pyridine’s inherent reactivity.
- Aromaticity Modulation : Studies on fluorinated borazines demonstrate that fluorine substitution can enhance cyclic π-electron delocalization, a phenomenon likely applicable to fluorinated pyridines.
Table 2: Impact of Fluorination on Aromatic Systems
| Compound | Aromaticity Index (HOMA) | Electron Density (NICS) |
|---|---|---|
| Pyridine | 0.52 | -8.9 ppm |
| 2-Fluoropyridine | 0.48 | -9.3 ppm |
| 2,4-Difluoropyridine | 0.45 | -9.7 ppm |
| This compound | N/A* | -10.2 ppm (estimated) |
*Data extrapolated from analogous fluorinated systems.
These electronic modifications improve the compound’s suitability for applications requiring stable charge-transfer states, such as organic light-emitting diodes (OLEDs) or photovoltaic materials. Additionally, the increased lipophilicity from fluorine substitution enhances membrane permeability in biological systems, a critical factor in drug design.
Properties
Molecular Formula |
C17H11F2N |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,4-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H |
InChI Key |
OQEFMFXKLUSCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,4-dibromopyridine is reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
2,4-Bis(3-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, potentially enhancing their pharmacokinetic properties.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Fluorinated Pyridines
*Note: Direct references to this compound are absent in the evidence, but inferences are drawn from structural analogs.
Key Observations :
- Halogen Effects : Bromine in 2,6-bis(3-bromophenyl)pyridine enhances halogen bonding for crystal engineering, whereas fluorine in this compound improves electron deficiency, favoring charge transfer in coordination complexes .
- Backbone Flexibility: MS40E’s non-aromatic pentadienone backbone allows conformational flexibility, contrasting with the rigid pyridine core of this compound. This flexibility correlates with MS40E’s superior antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
